molecular formula C20H18O8 B020832 Di-p-toluoyl-D-tartaric acid CAS No. 32634-68-7

Di-p-toluoyl-D-tartaric acid

Cat. No.: B020832
CAS No.: 32634-68-7
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-HOTGVXAUSA-N
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Description

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is a derivative of butanedioic acid, featuring two 4-methylbenzoyl groups attached to the 2 and 3 positions of the butanedioic acid backbone. It is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- typically involves the esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where butanedioic acid and 4-methylbenzoyl chloride are reacted in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O8
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DSSTOX Substance ID

DTXSID80885539
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Molecular Weight

386.4 g/mol
Source PubChem
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name (+)-Ditoluoyltartaric acid
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CAS No.

32634-68-7
Record name (+)-Di-p-toluoyl-D-tartaric acid
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Record name Ditoluoyltartaric acid, (+)-
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Record name Di-p-toluoyl-D-tartaric acid, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Di-p-toluoyl-D-tartaric acid useful in pharmaceutical synthesis?

A1: this compound acts as a resolving agent to separate enantiomers of chiral compounds. Many pharmaceuticals are chiral, and often only one enantiomer possesses the desired therapeutic activity. [, , , ] For example, it was used to isolate the (R)-enantiomer of Albuterol, a common asthma medication. []

Q2: How does this compound enable enantiomer separation?

A2: It forms diastereomeric salts with racemic mixtures. These salts have different physical properties, allowing for separation by techniques like fractional crystallization. [, , , ] Once separated, the desired enantiomer can be regenerated from its salt.

Q3: Can you give an example of how this compound was used to prepare a specific drug enantiomer?

A3: Researchers successfully used this compound to isolate (S)-(+)-Rivastigmine, a drug used to treat Alzheimer's disease. [] They reacted the racemic mixture of Rivastigmine with this compound, separated the resulting diastereomeric salts, and then recovered the desired (S)-(+)-Rivastigmine.

Q4: Beyond pharmaceuticals, how else is this compound employed in organic synthesis?

A4: It is used to prepare building blocks for other complex molecules. A study demonstrated its utility in synthesizing a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivative, a key component of potent HCV NS3 protease inhibitors. []

Q5: Are there any limitations to using this compound for resolution?

A5: Yes, the effectiveness of resolution depends on the formation of well-defined crystals of the diastereomeric salts. In some cases, solid solutions might form, making separation challenging. [] Research suggests chiral selectivity primarily happens during crystallization, not in solution. []

Q6: What is known about the structure of this compound complexes?

A6: Studies have shown that this compound can form one-dimensional coordination polymers with lanthanide metals. [, ] These polymers display interesting luminescent and magnetic properties, potentially making them useful in materials science applications.

Q7: Can you elaborate on the luminescent properties of these lanthanide- this compound complexes?

A7: The complexes exhibit strong luminescence depending on the lanthanide ion used. For example, a terbium complex displayed green emission, while a holmium complex exhibited blue emission. [] These properties are attributed to energy transfer from the ligand to the metal center.

Q8: How is this compound used to remove residual palladium in chemical synthesis?

A8: Residual palladium from reactions like the Suzuki-Miyaura coupling can be problematic in pharmaceutical production. Research shows that polymer-bound ethylenediamines can remove both Pd(0) and Pd(II), and subsequent purification using this compound salt formation further reduces palladium content to acceptable levels. []

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: High-performance liquid chromatography (HPLC) is commonly employed for quantifying this compound, even at low levels. [] Single-crystal X-ray diffraction is a powerful tool for determining the crystal structures of this compound complexes and understanding their chiral properties. [, , ]

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